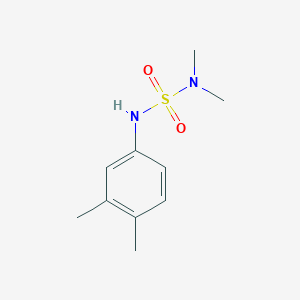
ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate is not well understood. However, it is believed to interact with specific biomolecules in a reversible manner, allowing it to be used as a probe for studying their behavior. Additionally, this compound has been shown to have some degree of phototoxicity, which may be related to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate in lab experiments is its ability to label specific biomolecules for imaging and tracking. Additionally, this compound has been shown to have a relatively low toxicity, making it suitable for use in live-cell imaging studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate. One area of interest is the development of new fluorescent probes based on this compound, which could have improved imaging properties and reduced toxicity. Additionally, this compound could be used in the development of new therapeutics for Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various biological systems.
Métodos De Síntesis
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid to form 4-(4-ethoxyphenyl)-2-thiophenecarboxaldehyde. This compound is then reacted with ethyl diazoacetate to form ethyl 4-(4-ethoxyphenyl)-2-diazo-3-thiophenecarboxylate. Finally, this compound is reacted with formamide to form ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-ethoxyphenyl)-2-(formylamino)-3-thiophenecarboxylate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological structures and processes. This compound can be used to label specific proteins or other biomolecules, allowing researchers to track their movement and interactions within living cells. Additionally, this compound has been used as a tool for studying the mechanisms of various biological processes, such as protein folding and aggregation.
Propiedades
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-formamidothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-20-12-7-5-11(6-8-12)13-9-22-15(17-10-18)14(13)16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCISZTQLGKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)



